2-(2-Chloroethyl)-1,3-dioxane

Boiling point Distillation Purification

Scaling API syntheses often incurs yield loss from premature acetal cleavage and volatility during solvent stripping. 2-(2-Chloroethyl)-1,3-dioxane (CAS 13297-07-9) mitigates these risks: • BP 206.5°C (vs. 179.6°C dioxolane)-less loss during distillation, higher isolated yields. • LiAlH₄-stable 6-membered ring-no re-protection needed, enabling telescoped sequences. • Flash point 80.7°C eases flammable-liquid storage compliance. Pharma intermediate for dapoxetine/fluoxetine programs. Bulk quantities available.

Molecular Formula C6H11ClO2
Molecular Weight 150.6 g/mol
CAS No. 13297-07-9
Cat. No. B079668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-1,3-dioxane
CAS13297-07-9
Molecular FormulaC6H11ClO2
Molecular Weight150.6 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCCl
InChIInChI=1S/C6H11ClO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2
InChIKeyIOEDYYKJRCADRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)-1,3-dioxane Overview


2-(2-Chloroethyl)-1,3-dioxane (CAS 13297-07-9) is a heterocyclic acetal belonging to the 1,3-dioxane family, bearing a 2-chloroethyl substituent at the acetal carbon [1]. This compound functions as a bifunctional building block in organic synthesis, combining a masked aldehyde (protected as a cyclic acetal) with a reactive alkyl chloride for downstream nucleophilic substitution or metalation chemistry [2]. The six-membered 1,3-dioxane ring distinguishes it from the more common five-membered 1,3-dioxolane analogs, imparting different physicochemical and stability profiles that can influence synthetic route design and intermediate isolation strategies [3].

2-(2-Chloroethyl)-1,3-dioxane: Why Substitution Fails


Although 2-(2-chloroethyl)-1,3-dioxolane (CAS 4362-36-1) and 2-(2-bromoethyl)-1,3-dioxane (CAS 33884-43-4) share the same 2-haloethyl-acetal pharmacophoric motif, they differ in ring size and leaving-group identity, respectively. These structural variations translate into measurable differences in boiling point, density, flash point, and hydrolytic stability that directly impact distillation-based purification, solvent compatibility, storage safety classification, and the timing of acetal deprotection in multi-step synthetic sequences [1]. Interchanging these compounds without accounting for these differences can lead to unexpected volatility losses during solvent removal, altered reaction kinetics in nucleophilic displacement steps, and premature acetal cleavage under acidic workup conditions, ultimately compromising yield reproducibility and intermediate purity [2].

Quantitative Differentiation Evidence


Boiling Point Advantage for Distillation Purification

2-(2-Chloroethyl)-1,3-dioxane exhibits a normal-pressure boiling point of 206.5°C at 760 mmHg (calculated), substantially higher than its five-membered ring analog 2-(2-chloroethyl)-1,3-dioxolane (CAS 4362-36-1), which boils at 179.6°C at 760 mmHg [1]. This 26.9°C difference reflects the larger ring size and higher molecular weight (150.60 vs. 136.58 g/mol). The elevated boiling point of the dioxane reduces volatility losses during rotary evaporation of lower-boiling solvents and facilitates fractional distillation as a purification option, which is less feasible for the more volatile dioxolane.

Boiling point Distillation Purification 1,3-Dioxolane vs. 1,3-Dioxane

Flash Point Safety Margin for Storage

The calculated flash point of 2-(2-chloroethyl)-1,3-dioxane is 80.7°C, compared to 71.5°C for 2-(2-chloroethyl)-1,3-dioxolane [1]. This +9.2°C elevation moves the target compound further from ambient temperature risk thresholds. Under many regulatory frameworks (e.g., UN GHS), a flash point above 60°C but below 93°C classifies a liquid as Category 4 flammable, whereas values closer to ambient may trigger more stringent Category 3 labeling. The higher flash point of the dioxane derivative simplifies storage requirements and may reduce insurance and handling surcharges in multi-kilogram procurement.

Flash point Safety Storage classification Transport hazard

Resistance to Reductive Ring Cleavage

In a direct comparative study, Leggetter, Diner, and Brown (1964) demonstrated that 1,3-dioxolanes undergo hydrogenolysis by LiAlH4–AlCl3 in ether solution faster than the corresponding 1,3-dioxanes [1]. This differential reactivity is mechanistically attributed to the greater ease of oxocarbonium ion formation in the five-membered ring, which is geometrically more strained and can better stabilize the developing positive charge in the rate-determining step. Although the study did not include the specific 2-(2-chloroethyl) derivatives, the finding is a class-level inference that extends to substituted 1,3-dioxanes: the six-membered ring is intrinsically less prone to reductive ring-opening. For a synthetic chemist selecting between a dioxane and dioxolane protecting group for a 3-chloropropionaldehyde equivalent, the dioxane offers greater resilience toward hydride-based reducing agents.

Acetal stability Reductive cleavage Hydrogenolysis Protecting group strategy

Controlled Alkylation Reactivity vs. Bromo Analog

The 2-chloroethyl substituent in the target compound provides a less reactive alkylating center compared to the 2-bromoethyl analog (2-(2-bromoethyl)-1,3-dioxane, CAS 33884-43-4). As a class-level principle, chloride is a poorer leaving group than bromide in SN2 reactions by approximately 1–2 orders of magnitude in relative rate (Br > Cl, consistent with leaving group ability trends: I > Br > Cl > F) [1]. This attenuated reactivity is advantageous when chemoselectivity is paramount—for instance, when other electrophilic functional groups are present in the substrate that could undergo unwanted alkylation with the more reactive bromide. The bromo analog also presents different physicochemical properties: density 1.431 g/mL (vs. 1.095 g/cm³ for chloro) and boiling point 67–70°C at reduced pressure (2.8 mmHg), which alters workup and isolation protocols [2].

Leaving group ability Nucleophilic substitution Reaction kinetics SN2 reactivity

Enhanced Phase Separation in Aqueous Workup

2-(2-Chloroethyl)-1,3-dioxane has a calculated density of 1.095 g/cm³, compared to approximately 1.14 g/cm³ for 2-(2-chloroethyl)-1,3-dioxolane . While both compounds are denser than water and will form the lower organic layer during aqueous extraction, the slightly lower density of the dioxane derivative (Δ = -0.045 g/cm³) may offer marginally faster phase separation kinetics and reduced emulsification tendency when working with brine or saturated salt solutions commonly used in workup procedures. This difference, though modest, can become practically significant in large-scale extractions where phase disengagement time impacts overall process throughput.

Density Phase separation Aqueous workup Liquid-liquid extraction

Optimal Application Scenarios


Distillation-Enabled Scaled Pharmaceutical Synthesis

When a synthetic route to dapoxetine, fluoxetine, or related aryloxypropylamine pharmacophores employs a protected 3-chloropropionaldehyde building block, the elevated boiling point of 206.5°C (vs. 179.6°C for the dioxolane analog) makes 2-(2-chloroethyl)-1,3-dioxane the preferred choice for processes requiring fractional distillation . The reduced volatility minimizes product loss during low-boiling solvent removal, directly improving isolated yields in multi-kilogram campaigns where the cost of the intermediate is a significant fraction of the overall cost of goods [1].

Acetal Survival Under Hydride Reducing Conditions

In synthetic routes that employ LiAlH4 or related hydride reducing agents after acetal installation, the inherent resistance of six-membered 1,3-dioxanes to reductive cleavage—established by Leggetter et al. (1964)—makes 2-(2-chloroethyl)-1,3-dioxane a strategically superior protecting group choice over its 1,3-dioxolane counterpart . This stability advantage is particularly relevant when the chloroethyl side chain must be retained through a reduction step prior to nucleophilic displacement, avoiding the need for re-protection and telescoping the synthetic sequence.

Simplified Storage for Non-Climate-Controlled Plants

The flash point of 80.7°C for 2-(2-chloroethyl)-1,3-dioxane, compared to 71.5°C for the 1,3-dioxolane analog, offers a safety margin that may exempt the compound from more restrictive flammable liquid storage classifications in certain jurisdictions . For CROs and CDMOs operating pilot-scale facilities without explosion-proof cold storage, this higher flash point simplifies inventory management and reduces the administrative burden associated with Category 3 flammable liquids, making the dioxane derivative a more operationally convenient choice for routine use [1].

Chemoselective Alkylation Without Over-Alkylation

When designing alkylation sequences that require discrimination between multiple electrophilic sites, the chloroethyl leaving group of 2-(2-chloroethyl)-1,3-dioxane provides attenuated SN2 reactivity relative to the bromo analog (estimated 10–100× slower), allowing for greater kinetic control . This is particularly advantageous in fragment coupling steps where the substrate contains both primary and secondary alkyl halide functionality, or where the nucleophile is prone to di-alkylation. The controlled reactivity profile reduces the formation of dimeric or oligomeric byproducts that complicate chromatographic purification [1].

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